methyl N-benzyl-N-(methylsulfonyl)glycinate molecular weight and formula
methyl N-benzyl-N-(methylsulfonyl)glycinate molecular weight and formula
Physicochemical Profiling, Synthetic Architecture, and Research Utility
Executive Summary
Methyl N-benzyl-N-(methylsulfonyl)glycinate (CAS: 1219549-08-2) represents a specialized bifunctional scaffold in medicinal chemistry. Structurally, it combines a glycine ester core with two orthogonal protecting/modifying groups: an electron-withdrawing methylsulfonyl (mesyl) moiety and a lipophilic benzyl group.
This specific architecture serves as a critical "N-capped" amino acid building block. Unlike standard amides, the sulfonamide linkage introduces a tetrahedral geometry and increased metabolic stability against proteolytic cleavage, making this compound a high-value intermediate in the design of peptidomimetics, protease inhibitors (specifically metalloproteinases), and non-natural peptide backbones.
Part 1: Physicochemical Identity
The precise characterization of this molecule is prerequisite for its use in quantitative assays. The distinction between monoisotopic mass (for Mass Spectrometry) and average molecular weight (for stoichiometry) is critical.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Technical Note |
| IUPAC Name | Methyl 2-[benzyl(methanesulfonyl)amino]acetate | Systematic nomenclature for registry. |
| Molecular Formula | C₁₁H₁₅NO₄S | Carbon count confirms benzyl (7) + glycyl (2) + methyls (2). |
| Average Mol. Weight | 257.31 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 257.0722 Da | Essential for High-Res MS (HRMS) identification [M+H]⁺ = 258.079. |
| LogP (Predicted) | ~1.6 | Moderate lipophilicity; likely membrane permeable. |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Carbonyl (1), Ether (1). |
| H-Bond Donors | 0 | Fully substituted nitrogen (tertiary sulfonamide). |
| SMILES | O=C(OC)CN(CC1=CC=CC=C1)S(=O)(C)=O | Machine-readable string for cheminformatics.[1] |
Part 2: Synthetic Architecture
To ensure high purity and yield, a "self-validating" synthetic route is required. While multiple pathways exist, the Sequential Reductive Amination – Sulfonylation protocol is preferred over direct alkylation.
Why this Protocol? (Causality & Logic)
-
Regiocontrol: Direct alkylation of sulfonamides often requires strong bases (NaH) and can lead to over-alkylation or elimination side products.
-
Purification: The intermediate (N-benzylglycine methyl ester) is basic and can be purified via acid-base extraction, removing non-amine impurities before the final step.
-
Atom Economy: This route utilizes stable, inexpensive reagents (Benzaldehyde, MsCl).
Experimental Protocol: The "Convergent" Route
Step 1: Reductive Amination (Formation of Secondary Amine)
-
Reagents: Glycine methyl ester HCl, Benzaldehyde, NaBH(OAc)₃, DCM, TEA.
-
Procedure: Treat glycine methyl ester with benzaldehyde (1.0 eq) in DCM. Add TEA to free the amine. After imine formation (1h), add NaBH(OAc)₃ (1.4 eq).
-
Checkpoint: Monitor disappearance of aldehyde via TLC.
Step 2: N-Sulfonylation (Formation of Target Scaffold)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine, DCM (anhydrous).
-
Procedure:
-
Dissolve the secondary amine from Step 1 in anhydrous DCM at 0°C.
-
Add TEA (2.5 eq) to act as an HCl scavenger.
-
Dropwise addition of MsCl (1.1 eq). The exotherm must be controlled to prevent ester hydrolysis.
-
Warm to room temperature and stir for 4 hours.
-
-
Work-up: Quench with dilute HCl (removes unreacted amine), wash with NaHCO₃ (removes MsOH), dry over MgSO₄.
Visualization: Synthetic Workflow
Figure 1: Two-step convergent synthesis providing orthogonal control over the amine protecting groups.
Part 3: Analytical Validation (Self-Validating Systems)
A researcher must verify the identity of the synthesized compound. Below are the expected spectral signatures. If your data deviates significantly, suspect hydrolysis (loss of methyl ester) or incomplete sulfonylation.
Proton NMR (¹H NMR, CDCl₃, 400 MHz)
The molecule has distinct "diagnostic" peaks that confirm the structure:
-
δ 7.30 – 7.40 (m, 5H): Aromatic protons (Benzyl group). Validation: Integration must be 5.
-
δ 4.55 (s, 2H): Benzylic methylene (
). Note: Deshielded by the sulfonamide nitrogen. -
δ 3.98 (s, 2H): Glycine methylene (
). Note: Distinct from the benzyl singlet. -
δ 3.75 (s, 3H): Methyl ester (
). -
δ 2.95 (s, 3H): Methylsulfonyl (
). Validation: This sharp singlet is characteristic of the mesyl group.
Mass Spectrometry Logic
-
Ionization: ESI (+)
-
Parent Ion: [M+H]⁺ = 258.1
-
Fragmentation Pattern (MS/MS):
-
Loss of Methyl Sulfonyl group (-79 Da).
-
Tropylium ion formation (m/z 91) – highly characteristic of the benzyl group.
-
Part 4: Applications in Drug Discovery
This molecule is not merely a chemical curiosity; it is a functional probe.
Peptidomimetics & Protease Inhibition
The
-
Mechanism: The tetrahedral geometry of the sulfonamide sulfur atom resembles the tetrahedral intermediate formed during peptide bond hydrolysis.
-
Application: Researchers use this scaffold to inhibit Zinc-Metalloproteinases (MMPs), where the sulfonyl oxygens can coordinate with the active site metal ion.
Orthogonal Protection Strategies
In complex peptide synthesis, the N-benzyl-N-sulfonyl motif is extremely stable.
-
Stability: Resistant to TFA (used in Boc deprotection) and Piperidine (used in Fmoc deprotection).
-
Removal: The benzyl group can be removed via hydrogenolysis (
), leaving the N-mesyl glycine intact, or the entire sulfonamide can be cleaved under dissolving metal conditions (Na/Naphthalene), though difficult.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore mapping of the molecule highlighting interaction points with biological targets.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16589, Methiocarb sulfone (Structural Analog Reference). Retrieved from [Link]
-
Reddy, P. S., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
